クエン酸マグネシウム

概要

説明

科学的研究の応用

Chemistry: Magnesium citrate is studied for its role in coordination chemistry and as a model compound for understanding metal-citrate interactions.

Biology: It plays a role in cellular processes, enzyme function, and ion transport.

Medicine: Used as a laxative, it helps relieve constipation.

Industry: Magnesium citrate finds applications in food additives and dietary supplements.

作用機序

標的: クエン酸マグネシウムは、酵素、イオンチャネル、受容体と相互作用することで、さまざまな細胞プロセスに影響を与えます。

経路: カルシウム恒常性、神経機能、筋収縮を調節します。

類似の化合物との比較

独自性: クエン酸マグネシウムは、マグネシウムとクエン酸の組み合わせが特徴です。

類似の化合物: 他のマグネシウム塩(硫酸マグネシウム、塩化マグネシウムなど)は、異なる特性と用途を持っています。

生化学分析

Biochemical Properties

Magnesium citrate plays a crucial role in numerous biochemical reactions. It dissociates into magnesium ions and citrate ions when ingested . The magnesium ions are then absorbed by the intestines and distributed throughout the body via the bloodstream .

Cellular Effects

Magnesium citrate influences cell function by participating in a variety of cellular processes. Magnesium is a cofactor in the activation of hundreds of enzymatic processes regulating diverse biochemical reactions, including energy metabolism, protein synthesis, muscle and nerve function, blood glucose, and blood pressure control .

Molecular Mechanism

The mechanism of action of magnesium citrate is primarily through its dissociation into magnesium ions. These ions can bind to enzymes and other proteins, influencing their function. For instance, magnesium is often required for the proper function of ATP-dependent enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of magnesium citrate can change over time. For instance, a study showed that the bioavailability of magnesium citrate was higher than that of magnesium oxide . This suggests that magnesium citrate may have more stable and long-lasting effects on cellular function.

Dosage Effects in Animal Models

The effects of magnesium citrate can vary with different dosages in animal models. The recommended daily dosage of Magnesium Citrate typically ranges from 200 to 400 milligrams . High doses of magnesium can lead to adverse effects, such as diarrhea and abdominal cramping .

Metabolic Pathways

Magnesium citrate is involved in numerous metabolic pathways. As a source of magnesium, it can interact with various enzymes and cofactors. Magnesium is essential for the function of many enzymes, especially those involved in energy metabolism .

Transport and Distribution

After ingestion, magnesium citrate dissociates into magnesium ions and citrate ions. The magnesium ions are absorbed by the intestines and distributed throughout the body via the bloodstream .

Subcellular Localization

Magnesium ions derived from magnesium citrate can be found throughout the cell, including in the cytoplasm and within organelles. Magnesium is particularly important in the mitochondria, where it is required for the production of ATP .

準備方法

Synthetic Routes: Magnesium citrate can be synthesized by reacting magnesium oxide or magnesium hydroxide with citric acid.

Reaction Conditions: The reaction typically occurs in an aqueous solution, and the resulting magnesium citrate precipitates out.

Industrial Production: Magnesium citrate is produced on an industrial scale for both medical and dietary applications.

化学反応の分析

反応: クエン酸マグネシウムは、他の化合物との酸塩基反応など、さまざまな化学反応を起こします。

一般的な試薬と条件: クエン酸、酸化マグネシウム/水酸化マグネシウム、水は主要な試薬です。 反応は穏やかな条件下で行われます。

主な生成物: 主な生成物はクエン酸マグネシウム自体です。

科学研究における用途

化学: クエン酸マグネシウムは、配位化学における役割や、金属とクエン酸の相互作用を理解するためのモデル化合物として研究されています。

生物学: 細胞プロセス、酵素機能、イオン輸送に関与しています。

医学: 下剤として使用され、便秘を解消します。

工業: クエン酸マグネシウムは、食品添加物や栄養補助食品に用途があります。

類似化合物との比較

Uniqueness: Magnesium citrate’s combination of magnesium and citrate sets it apart.

Similar Compounds: Other magnesium salts (e.g., magnesium sulfate, magnesium chloride) have different properties and applications.

生物活性

Magnesium citrate is a widely used dietary supplement known for its high bioavailability and various biological activities. This article explores the mechanisms, effects, and clinical findings related to magnesium citrate, supported by data tables and relevant case studies.

Magnesium citrate acts primarily as an osmotic laxative, drawing water into the intestines through its high osmolarity. This property stimulates bowel movements and enhances fluid excretion, potentially through the release of cholecystokinin, which activates peristalsis in the gastrointestinal tract. The compound is also involved in numerous biochemical processes, including enzyme function and energy production.

Bioavailability

Research indicates that magnesium citrate has superior bioavailability compared to other magnesium salts such as magnesium oxide and sulfate. In a study comparing various magnesium preparations, magnesium citrate demonstrated higher absorption rates, leading to increased serum and urinary magnesium levels after both acute and chronic supplementation. Specifically, after 60 days of supplementation, magnesium citrate resulted in the highest mean serum magnesium concentration (P = 0.006) and urinary magnesium excretion (P = 0.033) compared to other forms .

Table 1: Comparative Bioavailability of Magnesium Preparations

| Magnesium Preparation | Serum Magnesium Increase (mmol/L) | Urinary Magnesium Increase (mmol/24h) | Statistical Significance |

|---|---|---|---|

| Magnesium Citrate | +0.04 | +3.12 | P < 0.05 |

| Magnesium Oxide | Not significant | Not significant | - |

| Magnesium Sulfate | Not significant | Not significant | - |

Clinical Effects

Magnesium citrate has been studied for its effects on various health conditions:

- Cardiovascular Health : A randomized controlled trial assessed the impact of magnesium citrate on arterial stiffness and blood pressure over 24 weeks. While no significant changes were observed in arterial stiffness or blood pressure, the study confirmed that magnesium citrate effectively increased plasma and urinary magnesium levels compared to placebo .

- Restless Legs Syndrome : An open-label pilot study found that magnesium citrate monotherapy significantly improved symptoms of restless legs syndrome, demonstrating its potential therapeutic role in neurological conditions .

- Vitamin D Deficiency : Research has indicated that magnesium plays a critical role in vitamin D metabolism. Supplementation with magnesium citrate has been shown to improve vitamin D status in deficient individuals, highlighting its importance in bone health and metabolic processes .

Table 2: Summary of Clinical Studies on Magnesium Citrate

| Study Focus | Duration | Key Findings |

|---|---|---|

| Cardiovascular Health | 24 weeks | No change in arterial stiffness; increased Mg levels |

| Restless Legs Syndrome | Open-label | Significant symptom improvement |

| Vitamin D Deficiency | Varies | Improved vitamin D status with supplementation |

Safety and Side Effects

Magnesium citrate is generally considered safe when taken at recommended dosages. However, excessive intake can lead to gastrointestinal disturbances such as diarrhea and abdominal cramping due to its laxative properties. Monitoring is advised for individuals with renal impairment due to the risk of hypermagnesemia.

特性

Key on ui mechanism of action |

It mainly works through its property of high osmolality which will draw large amounts of fluid into the colonic lumen. There is also a possible stimulation of fluid excretion by cholecystokinin release and activation of muscle peristalsis. |

|---|---|

CAS番号 |

7779-25-1 |

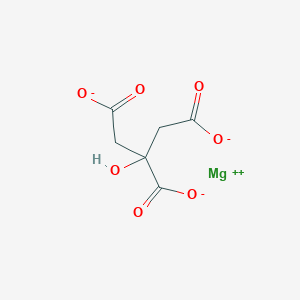

分子式 |

C6H6MgO7 |

分子量 |

214.41 g/mol |

IUPAC名 |

magnesium;2-(carboxymethyl)-2-hydroxybutanedioate |

InChI |

InChI=1S/C6H8O7.Mg/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+2/p-2 |

InChIキー |

DIXGJWCZQHXZNR-UHFFFAOYSA-L |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Mg+2] |

正規SMILES |

C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.[Mg+2] |

Key on ui other cas no. |

3344-18-1 7779-25-1 |

溶解性 |

Partially soluble in cold water |

同義語 |

1,2,3-Propanetricarboxylicacid,2-hydroxy-,magnesiumsalt; 2,3-propanetricarboxylicacid,2-hydroxy-magnesiumsalt; MAGNESIUM CITRATE; MAGNESIUM CITRATE DIBASIC; MAGNESIUM CITRATE, FCC/NF (10.5-13.5 AS MAGNESIUM); Citric acid magnesium salt; 2-Hydroxy-1,2,3-pro |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。